molecular formula C10H7FN2S B5737223 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B5737223
M. Wt: 206.24 g/mol
InChI Key: DKRHKGYCJCDPRW-UHFFFAOYSA-N
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Description

7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that features a thiazole ring fused to an indole structure. The presence of a fluorine atom at the 7th position and a methyl group at the 2nd position adds to its unique chemical properties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the construction of the thiazole ring followed by its fusion with the indole moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a 2-aminothiazole derivative, the reaction with a suitable indole precursor under acidic or basic conditions can yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as trifluoroacetic acid or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole: Similar structure but with a chlorine atom instead of fluorine, leading to different properties.

    7-fluoro-4H-[1,3]thiazolo[5,4-b]indole: Lacks the methyl group, which may influence its interactions and stability.

Uniqueness

The presence of both the fluorine atom and the methyl group in 7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole contributes to its unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2S/c1-5-12-9-7-4-6(11)2-3-8(7)13-10(9)14-5/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRHKGYCJCDPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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